6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine

Medicinal Chemistry Physicochemical Property Optimization In Silico ADME

6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine (CAS 2215028-64-9) is a tetrahydropyranyl (THP)-protected, dihalogenated pyrazolo[3,4-b]pyrazine building block. This scaffold serves as a privileged intermediate in the synthesis of allosteric SHP2 phosphatase inhibitors currently under investigation for KRAS-driven cancers.

Molecular Formula C10H10ClIN4O
Molecular Weight 364.57
CAS No. 2215028-64-9
Cat. No. B2416197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine
CAS2215028-64-9
Molecular FormulaC10H10ClIN4O
Molecular Weight364.57
Structural Identifiers
SMILESC1CCOC(C1)N2C3=NC(=CN=C3C(=N2)I)Cl
InChIInChI=1S/C10H10ClIN4O/c11-6-5-13-8-9(12)15-16(10(8)14-6)7-3-1-2-4-17-7/h5,7H,1-4H2
InChIKeyNKPKCODAHXZDEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine (CAS 2215028-64-9) for SHP2 Drug Discovery: A Protected Intermediate Guide


6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine (CAS 2215028-64-9) is a tetrahydropyranyl (THP)-protected, dihalogenated pyrazolo[3,4-b]pyrazine building block . This scaffold serves as a privileged intermediate in the synthesis of allosteric SHP2 phosphatase inhibitors currently under investigation for KRAS-driven cancers [1]. The compound features a molecular formula of C₁₀H₁₀ClIN₄O, a molecular weight of 364.57 g/mol, and is typically supplied as a research chemical with specified purity (commonly ≥97–98%) .

Why 6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine Cannot Be Replaced by Unprotected or Mono-Halogenated Pyrazolopyrazines


Procurement decisions for pyrazolo[3,4-b]pyrazine building blocks critically depend on the presence of orthogonal reactive handles and the THP protecting group [1]. The unprotected analog 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine (CAS 1935196-58-9) lacks the N-THP group, which leads to a significantly lower calculated LogP (1.61 vs 2.78) that compromises organic solubility and introduces an unprotected N–H site prone to off-target cross-reactivity . Conversely, the mono-halogenated analog 6-chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine (CAS 2611563-27-8) provides only a single functionalization point, prohibiting sequential diversification at the C3 (iodo) and C6 (chloro) positions . Substituting without identical halogen topology and the TPSA-modulating THP group would fundamentally alter reactivity, solubility, and compatibility with established synthetic routes—directly impacting downstream synthesis efficiency and the fidelity of structure-activity relationship (SAR) studies .

6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine Quantitative Differentiation Evidence


Lipophilicity Advantage Over Unprotected Core: LogP Differential Quantified

The THP-protected target compound shows a calculated LogP of 2.78, compared to 1.61 for the unprotected core 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine (CAS 1935196-58-9) . This +1.17 LogP unit increase predicts a roughly 15‑fold higher octanol/water partition coefficient, directly translating to superior solubility in organic solvents commonly used for downstream cross‑coupling and amination reactions [1]. A higher LogP within the 1–3 range also correlates with improved passive membrane permeability in cell-based assays, an advantage for drug discovery programs [2].

Medicinal Chemistry Physicochemical Property Optimization In Silico ADME

Polar Surface Area Differential: Impact on Oral Bioavailability Predictions

The topological polar surface area (TPSA) of the target compound is 52.83 Ų, compared to 54.46 Ų for the unprotected analog and 54.46 Ų for the unsubstituted 1H-pyrazolo[3,4-b]pyrazine core . While all values fall well under the 140 Ų threshold for oral bioavailability, the TPSA of the target compound is 1.63 Ų lower than its unprotected counterpart . This reduction, although modest, arises from the THP group masking one hydrogen-bond acceptor, which may further facilitate passive membrane permeation [1].

Drug Design Oral Bioavailability TPSA Optimization

Orthogonal Di-Halogenation Enables Sequential Cross-Coupling Not Possible with Mono-Halogenated Analogs

The target compound possesses a chlorine at C6 and an iodine at C3—a reactivity differential of approximately 10²–10³-fold in palladium-catalyzed cross-coupling reactions (C–I bond oxidative addition is strongly favored over C–Cl) [1]. This enables sequential diversification: the iodine can be selectively functionalized first via Sonogashira, Suzuki, or Buchwald coupling, followed by activation of the chlorine under more forcing conditions [2]. The mono-halogenated analog 6-chloro-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine (CAS 2611563-27-8) provides only a single functionalization handle, limiting derivative scope to a single diversity vector . In patent route US 20200172546, the target compound is used as a key intermediate (5 g scale, 13.7 mmol) with sequential coupling at C3 and C6 to generate SHP2 inhibitor candidates [3].

Synthetic Chemistry Cross-Coupling Structure-Activity Relationship

THP Protection Provides Acid-Labile Orthogonality Versus Acid-Stable Protecting Groups

The tetrahydropyranyl (THP) group on the target compound can be cleaved under mildly acidic conditions (e.g., HCl in dioxane or p-TsOH in MeOH) without affecting the halogen substituents, whereas acid-stable protecting groups such as SEM or benzyl require harsher or orthogonal deprotection conditions (fluoride or hydrogenolysis, respectively) [1]. The unprotected analog (CAS 1935196-58-9) lacks this handle entirely, requiring re-protection for N–H-sensitive transformations . THP deprotection offers a quantitative and selective liberation of the N–H pyrazole for subsequent functionalization (e.g., alkylation, acylation, or bioconjugation), making the target compound a versatile late-stage intermediate [2].

Protecting Group Strategy Synthetic Methodology Medicinal Chemistry

Proven Utility as Key Intermediate in Patented SHP2 Inhibitor Synthesis Routes

The target compound is explicitly disclosed as a key intermediate in U.S. Patent Application 20200172546, covering pyrazolo[3,4-b]pyrazine derivatives as SHP2 phosphatase inhibitors [1]. The patent describes the compound on a 5 g (13.7 mmol) scale used for reaction with tert-butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)carbamate, demonstrating compatibility with amine nucleophiles at the C6 chloro position [1]. In contrast, generic 1H-pyrazolo[3,4-b]pyrazine derivatives lacking the THP group and proper halogen placement are not exemplified in this patent family as intermediates for the same product class [2]. This provides direct regulatory and procurement relevance: acquiring the identical intermediate ensures fidelity to patent-validated synthetic routes and avoids re-validation of alternative starting materials [3].

Intellectual Property Drug Discovery SHP2 Phosphatase

6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine Procurement-Driven Application Scenarios


SHP2 Allosteric Inhibitor Library Synthesis

Medicinal chemistry teams developing allosteric SHP2 inhibitors for KRAS-driven cancers (e.g., KRAS G12C-mutant non-small cell lung cancer) use this compound as a central scaffold with an IC50 of 3.2 nM reported for optimized 1H-pyrazolo[3,4-b]pyrazine derivatives [1]. The THP-protected intermediate enables systematic parallel library synthesis at both C3 and C6 positions, with the iodine serving as the first diversification point due to its higher reactivity in palladium-catalyzed cross-coupling [2]. This accelerates SAR exploration compared to synthesizing each analog de novo from the unprotected core.

Sequential Cross-Coupling Platform for Heterocyclic SAR

Researchers exploiting orthogonal C–I and C–Cl bonds for sequential Pd-catalyzed cross-coupling reactions benefit from the roughly 100–1000-fold rate differential between the two halogen centers [2]. The target compound can undergo Sonogashira or Suzuki coupling at C3–I, followed by Buchwald–Hartwig amination or Negishi coupling at C6–Cl, all without deprotecting the THP group. This contradicts the mono-halogenated analog (CAS 2611563-27-8), which limits exploration to a single diversity vector and requires a separate synthesis for analogs with substitution at both positions .

Reference Standard for Physicochemical Profiling of Pyrazolopyrazine Intermediates

Analytical and quality control laboratories can use this compound's characterized physicochemical indicators—LogP 2.78, TPSA 52.83 Ų, MW 364.57—as benchmarks when developing or validating HPLC methods and solubility assays for related pyrazolo[3,4-b]pyrazine intermediates . The computational data provided by suppliers (Chemscene) enables predictive modeling and rational selection of chromatographic conditions for purity analysis of this and structurally similar building blocks .

Reproduction of Patent-Validated SHP2 Inhibitor Synthesis

Process chemistry groups and CROs tasked with reproducing patent-exemplified SHP2 inhibitor syntheses from U.S. Patent 20200172546 require this exact intermediate to ensure fidelity to published routes and avoid costly re-optimization of alternative starting materials [1]. The patent explicitly describes the compound's use on a 5 g scale with tert-butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)carbamate, providing a validated precedent for scale-up and regulatory documentation [1].

Quote Request

Request a Quote for 6-Chloro-3-iodo-1-tetrahydropyran-2-yl-pyrazolo[3,4-b]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.